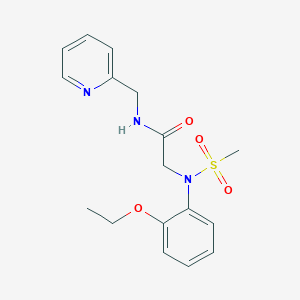
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPM-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-102 belongs to the class of glycine site-specific N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to have neuroprotective effects.
Mécanisme D'action
EPM-102 acts as a glycine site-specific N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor antagonist, which means it binds to the glycine site on the this compound receptor and blocks the receptor's activation. This leads to a reduction in the influx of calcium ions into the neuron, which in turn reduces the excitotoxicity caused by excessive activation of the this compound receptor.
Biochemical and Physiological Effects:
EPM-102 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. The compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPM-102 in lab experiments is its specificity for the glycine site on the N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor, which allows for targeted inhibition of the receptor's activation. However, one limitation of using EPM-102 is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.
Orientations Futures
There are several potential future directions for research on EPM-102, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of EPM-102 for different neurological conditions. Finally, research is needed to develop more stable analogs of EPM-102 that can maintain therapeutic levels in the body for longer periods of time.
Applications De Recherche Scientifique
EPM-102 has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. The compound has been shown to have neuroprotective effects by reducing the excitotoxicity caused by N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide receptor activation.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-24-16-10-5-4-9-15(16)20(25(2,22)23)13-17(21)19-12-14-8-6-7-11-18-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRBBJAARXMXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B3464631.png)
![10-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3464638.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-ethylphenyl)methanone](/img/structure/B3464650.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3464670.png)
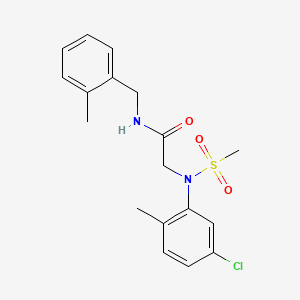
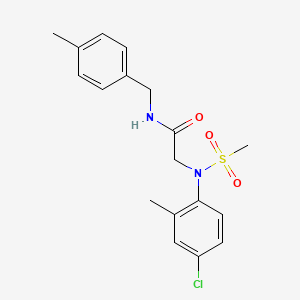
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3464681.png)
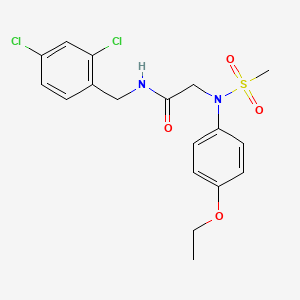
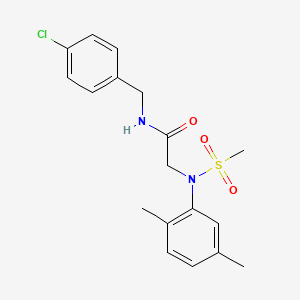

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)methanesulfonamide](/img/structure/B3464696.png)

![N-[4-(benzyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3464730.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464731.png)